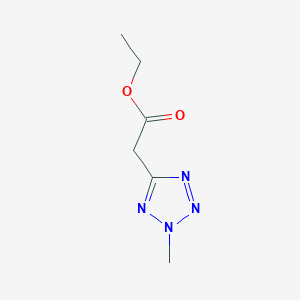

Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate

Description

Overview of the 2-Substituted Tetrazole Scaffold in Organic Synthesis and Medicinal Chemistry

The 2-substituted tetrazole scaffold is a key structural motif in the fields of organic synthesis and medicinal chemistry. Unlike their 1-substituted counterparts, 2,5-disubstituted tetrazoles often exhibit distinct chemical and physical properties that can be advantageous in various applications. researchgate.net In medicinal chemistry, the incorporation of a 2-substituted tetrazole ring can influence a molecule's pharmacokinetic profile, including its lipophilicity and metabolic stability.

From a synthetic standpoint, the 2-substituted tetrazole framework serves as a versatile intermediate. The presence of a substituent at the 2-position of the tetrazole ring can direct further chemical transformations and allows for the construction of complex molecular architectures. Various synthetic methodologies have been developed to access these scaffolds, providing chemists with the tools to incorporate this important functional group into a wide array of molecules. The strategic placement of substituents on the tetrazole ring is a critical aspect of designing novel compounds with specific, desired properties. phmethods.netresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-methyltetrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-9-10(2)8-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHBWNLNZDXTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008841 | |

| Record name | Ethyl (2-methyl-2H-tetrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-96-0 | |

| Record name | NSC138018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-methyl-2H-tetrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Methyl 2h Tetrazol 5 Yl Acetate and Analogues

Alkylation Strategies for N-2 Functionalization of Tetrazoles

The alkylation of 5-substituted-1H-tetrazoles is a critical transformation that yields two primary regioisomers: the N-1 and N-2 substituted products. The inherent asymmetry of the tetrazole anion leads to challenges in controlling the regioselectivity of this reaction. The final product ratio is influenced by a combination of steric, electronic, and mechanistic factors.

Regioselective N-Alkylation Approaches

Achieving regioselectivity in the N-alkylation of tetrazoles is paramount for synthesizing pure, single-isomer compounds like Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate. The N-2 position is often the desired site of functionalization. Research has shown that the nature of the alkylating agent and the reaction mechanism play a crucial role in determining the outcome. rsc.orgresearchgate.net

One effective strategy for favoring the N-2 isomer involves the use of specific alkylating agents under acidic conditions. For instance, the alkylation of 5-substituted tetrazoles with alcohols such as tert-butanol, isopropanol, and cyclohexanol (B46403) in concentrated sulfuric acid (H₂SO₄) has been shown to produce the corresponding 2-alkyltetrazoles in high yields, often exclusively. documentsdelivered.com This high regioselectivity is observed regardless of the electronic properties or the steric bulk of the substituent at the C-5 position. documentsdelivered.com

Another approach involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org This method has been reported to preferentially form the 2,5-disubstituted tetrazole isomer. researchgate.net The regioselectivity in these cases is not solely attributable to steric hindrance but can be explained by the differences between first-order (Sₙ1) and second-order (Sₙ2) nucleophilic substitution mechanisms. rsc.org

Influence of Reaction Conditions on Regioselectivity (e.g., base, solvent)

Reaction conditions, particularly the choice of base and solvent, exert a significant influence on the ratio of N-1 to N-2 alkylated products. The tetrazole anion's nucleophilicity is distributed between the N-1 and N-2 atoms, and the reaction environment can stabilize one tautomeric form over the other, thereby directing the alkylation.

In a typical alkylation reaction using an alkyl halide, a base is required to deprotonate the acidic N-H of the tetrazole ring. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate (K₂CO₃) as the base resulted in a mixture of two separable regioisomers. mdpi.com In this specific case, purification yielded a slightly higher proportion of the 2,5-disubstituted product (55%) over the 1,5-disubstituted isomer (45%). mdpi.com

The choice of solvent can also affect the outcome. For instance, the tert-butylation of tetrazole in phosphoric acid yields a mixture of both isomers, with the proportion of the N-1 isomer increasing as the concentration of the acid decreases. documentsdelivered.com Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights, showing that factors like transition state barriers (kinetic control) and the thermodynamic stability of the final products play essential roles in the observed regioselectivity. researchgate.net

| Alkylating Agent | Substrate | Conditions (Base/Solvent/Catalyst) | Major Isomer Formed | Reference |

|---|---|---|---|---|

| Isopropyl alcohol | 5-Substituted Tetrazole | Conc. H₂SO₄ | N-2 | documentsdelivered.com |

| Benzyl bromide | N-benzoyl 5-(aminomethyl)tetrazole | K₂CO₃ | N-2 (Slightly favored) | mdpi.com |

| Aliphatic amines (via diazotization) | 5-Substituted Tetrazole | NaNO₂ / Acid | N-2 | rsc.orgresearchgate.net |

Precursor Synthesis and Intermediate Transformations

The synthesis of the target molecule relies on the initial preparation of its core structure, Ethyl 2-(2H-tetrazol-5-yl)acetate, which lacks the N-methyl group. The formation of the tetrazole ring itself can be achieved through several established synthetic routes, often involving cycloaddition reactions.

Preparation of Ethyl 2-(2H-tetrazol-5-yl)acetate (unsubstituted N)

The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. researchgate.net For the preparation of Ethyl 2-(2H-tetrazol-5-yl)acetate, the logical starting material is ethyl cyanoacetate (B8463686). ontosight.ai This reaction typically involves treating the nitrile with sodium azide (NaN₃) in the presence of a proton source or a Lewis acid catalyst. organic-chemistry.orggoogle.com

The reaction of ethyl cyanoacetate with sodium azide, often facilitated by a catalyst like zinc(II) chloride or triethylammonium (B8662869) chloride in a suitable solvent, leads to the formation of the tetrazole ring. organic-chemistry.org The process is a powerful example of click chemistry, providing high yields of the desired 5-substituted tetrazole product. nih.gov This precursor, with its unsubstituted N-H bond, is then ready for the regioselective methylation discussed previously.

Cyanogen (B1215507) Halide Cyclization Routes for Tetrazole Formation

An alternative, though less common, pathway to the tetrazole ring involves the use of cyanogen halides, such as cyanogen bromide or the highly reactive cyanogen azide. The reaction of cyanogen bromide with sodium azide can be used to form tetrazole structures. nih.govacs.org More specifically, cyanogen azide, generated in situ, reacts readily with primary amines to produce 1-substituted 5-aminotetrazoles through an imidoyl azide intermediate. researchgate.net A similar principle can be applied using other nucleophiles to generate different 5-substituted tetrazoles. This pathway highlights the versatility of cyanogen-based reagents in constructing the tetrazole heterocycle.

Azidoacetate Intermediate Pathways

A distinct and elegant approach to forming tetrazole acetate (B1210297) derivatives involves starting with an azide already incorporated into the acetate backbone. This method utilizes an azidoacetate ester, such as ethyl azidoacetate, which then undergoes a cycloaddition reaction with a cyanide-containing molecule. nih.govgoogle.com

A patented process describes the reaction of ethyl azidoacetate with ethyl cyanoformate. google.com This reaction, typically conducted at elevated temperatures (e.g., 105-115°C) and sometimes in a solvent like dioxane, directly yields a 1H-tetrazole-1-acetate ester. google.com The mechanism involves the addition of the organic azide to the electron-poor carbon-nitrogen triple bond of the cyanoformate. google.com This route is particularly noteworthy as it builds the tetrazole ring from an azidoacetate precursor, offering a different strategic approach compared to the more common method of reacting a cyano-compound with an inorganic azide.

| Methodology | Key Reactants | Intermediate/Key Step | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Cycloaddition | Ethyl cyanoacetate, Sodium azide | [3+2] Cycloaddition | 5-(Carbethoxymethyl)tetrazole | researchgate.netnih.gov |

| Cyanogen Halide Route | Cyanogen azide, Primary amine | Imidoyl azide intermediate | 1-Substituted 5-aminotetrazole | researchgate.net |

| Azidoacetate Pathway | Ethyl azidoacetate, Ethyl cyanoformate | Cycloaddition of organic azide to nitrile | 1H-Tetrazole-1-acetate ester | google.com |

Alternative Synthetic Pathways for Related N-2 Methylated Tetrazole Esters

The synthesis of N-2 substituted tetrazoles, such as this compound, often faces the challenge of regioselectivity, as direct alkylation of 5-substituted-1H-tetrazoles typically yields a mixture of N-1 and N-2 isomers. To overcome this, several alternative synthetic pathways have been developed to favor the formation of the N-2 methylated product.

One prominent strategy involves the use of specific reagents that promote regioselective N-2 substitution. For instance, a metal-free N2-arylation method for 5-substituted-1H-tetrazoles has been developed using diaryliodonium salts. organic-chemistry.org This approach is also applicable for creating 2,5-diaryl-tetrazoles directly from nitriles in a one-pot system. organic-chemistry.org Another regioselective method involves the copper-catalyzed N-arylation of 5-substituted tetrazoles with various arylboronic acids, which proceeds under mild conditions to afford 2,5-disubstituted tetrazoles. organic-chemistry.org

Alternative one-pot syntheses provide an efficient route to 2,5-disubstituted tetrazoles. One such method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure using an iodine/potassium iodide system under basic conditions. acs.org This process is advantageous due to its mild conditions, short reaction times, and convenient workup, providing the desired products in moderate to excellent yields. acs.org

Furthermore, multicomponent reactions (MCRs) offer a convergent approach to synthesizing various tetrazole scaffolds. acs.org While many MCRs lead to 1,5-disubstituted tetrazoles, specific variations can be tailored for N-2 substitution. acs.orgnih.gov Another distinct pathway involves the reaction of lithium trimethylsilyldiazomethane (B103560) with methyl esters of carboxylic acids, which can yield 2,5-disubstituted-tetrazoles directly. nih.gov

The diazotization of aliphatic amines presents another route for the preferential formation of 2,5-disubstituted tetrazoles, including N-2 alkylated versions. organic-chemistry.org These alternative methodologies are crucial for accessing specific isomers like this compound without the need for tedious separation of isomeric mixtures.

Table 1: Comparison of Alternative Synthetic Pathways for N-2 Substituted Tetrazoles

| Method | Key Reagents | Key Advantages | Reference |

|---|---|---|---|

| Metal-Free N2-Arylation | Diaryliodonium salts | Simple, metal-free, good for electron-rich and deficient aryl groups. | organic-chemistry.org |

| Copper-Catalyzed N2-Arylation | Arylboronic acids, [Cu(OH)(TMEDA)]2Cl2 | Mild conditions, highly regioselective. | organic-chemistry.org |

| One-Pot Diazonium Salt Reaction | Aryldiazonium salts, amidines, I2/KI | Mild conditions, short reaction time, high yields, convenient workup. | acs.org |

| From Diazomethane Derivative | Lithium trimethylsilyldiazomethane, methyl esters | Direct route to 2,5-disubstituted tetrazoles. | nih.gov |

| Alkylation via Diazotization | Aliphatic amines | Preferential formation of 2,5-disubstituted tetrazoles. | organic-chemistry.org |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the target compound, this compound, and its analogues. Key factors that influence the outcome of the synthesis include solvent, temperature, catalyst, and reaction time.

A notable advancement in tetrazole synthesis is the use of continuous flow microreactors, which allows for safe operation at elevated temperatures, significantly accelerating the reaction. core.ac.uk In a study optimizing the synthesis of 5-phenyl-1H-tetrazole, a move from batch microwave conditions to a continuous flow setup enabled the use of higher temperatures (up to 190 °C) without the risk of explosion from hydrazoic acid (HN3) accumulation, as there is no headspace in the reactor. core.ac.uk

The choice of solvent has a considerable impact on reaction conversion and yield. In the flow synthesis of 5-phenyl-1H-tetrazole, a 9:1 mixture of N-Methyl-2-pyrrolidone (NMP) and water provided the best balance of reaction rate and yield while maintaining homogeneity. core.ac.uk The optimization process also revealed that the stoichiometry of reagents could be minimized. The amount of sodium azide (NaN3) was reduced to just 1.05 equivalents relative to the nitrile. core.ac.uk

Interestingly, the role of catalysts can be complex. While zinc bromide (ZnBr2) is often used, its omission in the flow synthesis was found to completely suppress the formation of the carboxamide byproduct, which results from nitrile hydration. core.ac.uk Although tetrazole formation is minimally dependent on ZnBr2, removing it proved highly beneficial for product purity with only a slight decrease in conversion. core.ac.uk This highlights that for certain pathways, a catalyst-free approach can be superior. core.ac.uk

The optimization of these parameters—particularly elevating the temperature in a controlled flow environment and eliminating catalysts that promote side reactions—is crucial for developing safe, efficient, and high-purity manufacturing processes for tetrazole-containing active pharmaceutical ingredients. core.ac.uk

Table 2: Optimization of Continuous Flow Synthesis for 5-Phenyl-1H-tetrazole

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Increased to 190 °C | Significant acceleration of the reaction; feasible and safe only in a flow reactor. | core.ac.uk |

| Solvent | 9:1 NMP:Water | Best balance of reaction rate and yield, maintained homogeneity. | core.ac.uk |

| Reagent Stoichiometry | NaN3 reduced to 1.05 equivalents | Minimal use of azide achieved without significant loss of conversion. | core.ac.uk |

| Catalyst | Omission of ZnBr2 | Eliminated the formation of carboxamide side product, improving purity with minimal impact on conversion. | core.ac.uk |

| Reaction Time | 20 minutes (residence time) | Near-quantitative yields for many nitriles under optimized conditions. | core.ac.uk |

Chemical Reactivity and Derivatization of Ethyl 2 2 Methyl 2h Tetrazol 5 Yl Acetate

Ester Hydrolysis and Carboxylic Acid Formation

The ester functional group in Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-Methyl-2H-tetrazol-5-yl)acetic acid. This reaction is a fundamental transformation in organic synthesis.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, efficiently converts the ester to the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.

Acid-Catalyzed Hydrolysis : The ester can also be hydrolyzed by heating in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid, in an aqueous medium. This is an equilibrium process that can be driven to completion by using a large excess of water.

The resulting product, 2-(2-Methyl-2H-tetrazol-5-yl)acetic acid, is itself a valuable building block for further synthetic modifications due to the reactivity of its carboxylic acid group. smolecule.com It can be used in the synthesis of various complex molecules, including potential energetic materials and ligands for metal complexes. smolecule.com

Table 1: Ester Hydrolysis of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ (acid workup) | 2-(2-Methyl-2H-tetrazol-5-yl)acetic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 2-(2-Methyl-2H-tetrazol-5-yl)acetic acid |

Nucleophilic Substitution Reactions

The carbonyl carbon of the ester in this compound is electrophilic and serves as the primary site for nucleophilic substitution reactions. These reactions involve the replacement of the ethoxy (-OEt) group with another nucleophile. Besides hydrolysis (using H₂O/OH⁻ as the nucleophile), a key example is the reaction with hydrazine (B178648) to form hydrazides, which is detailed in section 3.4. The tetrazole ring itself is generally resistant to nucleophilic substitution under standard conditions.

Oxidation and Reduction Reactions

The functional groups within this compound exhibit different behaviors under oxidative and reductive conditions. The tetrazole ring is an aromatic heterocycle and is generally stable towards common oxidizing and reducing agents.

Conversely, the ester group can be readily reduced. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), can reduce the ester to its corresponding primary alcohol, 2-(2-Methyl-2H-tetrazol-5-yl)ethanol. This transformation provides another route for functional group manipulation, converting the ester into a hydroxyl group suitable for further reactions.

Transformation into Hydrazide Derivatives

A significant and widely utilized reaction of this compound is its conversion into hydrazide derivatives. This transformation serves as a gateway to a vast array of other heterocyclic compounds.

The reaction of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a straightforward and efficient method for the synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)acetohydrazide. researchgate.net This reaction, known as hydrazinolysis, typically involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. The resulting acetohydrazide is a crucial intermediate, possessing a reactive -NHNH₂ group that can participate in numerous cyclization and condensation reactions. ekb.egresearchgate.net

Table 2: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)acetohydrazide

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Hydrazine hydrate (99%) | Methanol or Ethanol | Reflux | 2-(2-Methyl-2H-tetrazol-5-yl)acetohydrazide |

The 2-(2-Methyl-2H-tetrazol-5-yl)acetohydrazide intermediate is a cornerstone for synthesizing a variety of five-membered heterocyclic rings.

Oxadiazoles : 1,3,4-Oxadiazole derivatives can be synthesized from the acetohydrazide through several methods. A common approach involves reacting the hydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to induce cyclization. ijper.org Alternatively, reaction with carbon disulfide in a basic medium yields an intermediate that can be further cyclized. ijper.org These methods provide access to molecules where the tetrazole moiety is linked to an oxadiazole ring. rsc.org

Thiadiazoles : The synthesis of 1,3,4-thiadiazole (B1197879) rings from the acetohydrazide is also well-established. clockss.org A prevalent method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. irjmets.com This forms a potassium dithiocarbazate salt, which upon heating or treatment with acid, undergoes cyclization to form the 5-substituted-1,3,4-thiadiazole-2-thiol derivative. clockss.org

Schiff Bases : The terminal amino group of the acetohydrazide readily condenses with the carbonyl group of various aromatic and aliphatic aldehydes. researchgate.net This reaction is typically carried out by refluxing the two components in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. researchgate.net The resulting products are Schiff bases (specifically, hydrazones), which are characterized by a -C=N-NH-C=O linkage and are valuable intermediates in their own right. nih.govnih.gov

Pyrazoles : Pyrazole (B372694) derivatives can be formed via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.com Reacting 2-(2-Methyl-2H-tetrazol-5-yl)acetohydrazide with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) under acidic or thermal conditions leads to the formation of a substituted pyrazole ring. nih.govnih.gov

Triazoles : The acetohydrazide can be converted into 1,2,4-triazole (B32235) derivatives through multiple pathways. One common route involves reacting the hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate to cyclize the intermediate. researchgate.netchemistryjournal.net Another method is the reaction with phenyl isothiocyanate, followed by base-catalyzed cyclization of the resulting thiosemicarbazide (B42300) intermediate. researchgate.netresearchgate.net

Synthesis of Azirine Derivatives

This compound can serve as a precursor for the synthesis of highly strained and reactive 2-(tetrazol-5-yl)-2H-azirine derivatives. nih.gov A key synthetic strategy involves a non-classical Wittig reaction. nih.gov In this approach, the starting ester is first converted into a phosphorus ylide. This ylide is then reacted with a halo-azide source, leading to the formation of a haloazidoalkene. Subsequent thermolysis of this intermediate induces cyclization and elimination of dinitrogen, affording the target 2-halo-2-(tetrazol-5-yl)-2H-azirine in high yields. nih.govresearchgate.net These azirine compounds are valuable building blocks for creating more complex nitrogen-containing heterocycles, such as tetrazolyl-imidazoles and tetrazolyl-indoles. researchgate.netnih.gov

Table of Mentioned Chemical Compounds

Non-Classical Wittig Reaction Pathways

The synthesis of haloazidoalkenes bearing a tetrazol-5-yl substituent can be achieved through a non-classical Wittig reaction. nih.gov This process involves the reaction of a tetrazol-5-yl-phosphorus ylide with an N-halosuccinimide (NCS or NBS) and azidotrimethylsilane (B126382) (TMSN₃). nih.gov The reaction proceeds to selectively form haloazidoalkenes, which are valuable precursors for other complex nitrogen-containing compounds. nih.gov

The general pathway begins with the preparation of a phosphorus ylide bearing the tetrazolyl substituent. For instance, a chloromethyltetrazole can be reacted with triphenylphosphine (B44618) to yield a phosphonium (B103445) salt, which is then treated with a base to form the corresponding phosphorus ylide. nih.gov This ylide serves as the key reactant in the subsequent non-classical Wittig reaction.

The reaction of the ylide with a reagent system of N-halosuccinimide and TMSN₃ in dichloromethane (B109758) leads to the formation of the desired haloazidoalkenes. nih.gov A notable characteristic of this reaction is its high stereoselectivity, predominantly yielding the (Z)-isomer of the haloazidoalkene. nih.gov This stereochemical outcome is rationalized by the proposed mechanism involving isomeric halonium ion intermediates. The selective formation of the (Z)-alkene is attributed to the greater stability of one halonium ion intermediate over the other. nih.gov

The reaction can be summarized in the following table, based on analogous compounds reported in the literature:

| Ylide Precursor | Reagents | Product | Configuration | Yield |

| Ethyl 3-(1-benzyl-1H-tetrazol-5-yl)-2-oxo-3-(triphenylphosphoranylidene)propanoate | NCS, TMSN₃, CH₂Cl₂ | Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-chloropropenoate | (Z) | 93% |

| Ethyl 3-(1-benzyl-1H-tetrazol-5-yl)-2-oxo-3-(triphenylphosphoranylidene)propanoate | NBS, TMSN₃, CH₂Cl₂ | Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-bromopropenoate | (Z) | 95% |

Data derived from the synthesis of analogous compounds. nih.gov

Thermal Rearrangements of Haloazidoalkenes to Azirines

The haloazidoalkenes synthesized via the non-classical Wittig reaction are precursors to highly reactive 2-halo-2-(tetrazol-5-yl)-2H-azirines through thermal rearrangement. nih.gov 2H-Azirines are valuable synthetic building blocks due to their high ring strain, enabling them to act as versatile intermediates for the synthesis of various nitrogen-containing molecules. nih.gov

The thermolysis of the haloazidoalkenes is typically carried out by heating a solution of the compound in a solvent such as toluene (B28343) at temperatures around 90 °C. nih.gov This process leads to the extrusion of dinitrogen (N₂) and subsequent ring closure to form the azirine ring. The reaction is generally efficient, affording the desired 2-halo-2H-azirines in high yields. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting vinyl azide (B81097) is consumed. nih.gov

The resulting 2-halo-2-(tetrazol-5-yl)-2H-azirines are characterized by the presence of a tetrazole ring, a halogen atom, and an ester group all attached to the strained three-membered azirine ring. nih.gov The specific substitution pattern influences the spectral characteristics of these molecules, with the sp² carbon of the azirine ring typically appearing in the range of 156.8–169.6 ppm and the sp³ carbon between 33.3 and 51.9 ppm in ¹³C-NMR spectra. nih.gov

The following table details the thermal rearrangement of haloazidoalkenes to their corresponding 2H-azirines, based on reported findings for analogous structures:

| Haloazidoalkene Precursor | Conditions | Product | Yield |

| Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-chloropropenoate | Toluene, 90 °C, 2-3 h | Ethyl 2-(1-benzyl-1H-tetrazol-5-yl)-2-chloro-2H-azirine-3-carboxylate | 97% |

| Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-bromopropenoate | Toluene, 90 °C, 2-3 h | Ethyl 2-(1-benzyl-1H-tetrazol-5-yl)-2-bromo-2H-azirine-3-carboxylate | 96% |

Data derived from the synthesis of analogous compounds. nih.gov

Formation of Bis-tetrazolemethyl Thiols and Related Structures

The structural framework related to this compound can be utilized in the synthesis of bis-tetrazolemethyl thiols. These compounds contain two tetrazole rings linked by a methylene (B1212753) group, with one of the rings bearing a thiol substituent. The synthesis generally involves the conversion of a nitrile group on a tetrazole precursor into a second tetrazole ring. google.com

A common method for this transformation is the reaction of a cyanomethyl tetrazole with an azide reagent, such as tetramethylguanidinium azide (TMGA) or aluminum triazide. google.com This reaction is typically performed at elevated temperatures (between 75°C and 150°C) in an aprotic organic solvent like dioxane or toluene. google.com For example, 1-cyanomethyl-1H-tetrazole-5-thiol can be heated with an excess of TMGA in dioxane at reflux to form 1-(1H-tetrazole-5-ylmethyl)-1H-tetrazole-5-thiol. google.com

The starting cyanomethyl tetrazoles can be prepared from a corresponding tetrazole by reaction with chloroacetonitrile (B46850) in the presence of a base. google.com If the thiol group is protected, for instance as a benzyl (B1604629) thioether, the protecting group can be removed after the formation of the second tetrazole ring, often through electrolytic reduction, to yield the final thiol. google.com

The general reaction scheme is as follows:

| Starting Material | Reagent | Product |

| 1-Cyanomethyl-1H-tetrazole-5-thiol | Tetramethylguanidinium azide (TMGA) | 1-(1H-Tetrazole-5-ylmethyl)-1H-tetrazole-5-thiol |

| 5-Benzylthio-2-cyanomethyl-2H-tetrazole | Tetramethylguanidinium azide (TMGA) or Al(N₃)₃ | 2-(1H-Tetrazole-5-ylmethyl)-5-benzylthio-2H-tetrazole |

Information based on general procedures for the synthesis of bis-tetrazolemethyl thiols. google.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, both ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to each unique proton environment in the molecule. The ethyl ester group gives rise to a triplet at approximately 1.2-1.3 ppm, integrating to three protons (CH₃), and a quartet around 4.1-4.2 ppm for the two methylene (B1212753) protons (-OCH₂-). The N-methyl group attached to the tetrazole ring typically appears as a sharp singlet at a downfield-shifted position, around 4.3-4.4 ppm. The methylene protons (CH₂) positioned between the tetrazole ring and the carbonyl group are observed as another distinct singlet near 4.0-4.1 ppm. The specific chemical shifts and multiplicities confirm the connectivity of the acetate (B1210297) and methyl groups to the tetrazole ring.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom. The spectrum is expected to show signals for the methyl carbon of the ethyl group at approximately 14 ppm, the N-methyl carbon around 40 ppm, and the methylene carbon of the ethyl group near 62 ppm. The carbon of the methylene bridge (-CH₂-CO) would appear further downfield. The carbonyl carbon (C=O) of the ester is typically found in the 165-170 ppm region, and the carbon atom within the tetrazole ring (C5) is observed at approximately 164 ppm. acgpubs.org

Interactive Data Table: Typical NMR Spectroscopic Data

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Ester -CH₃ | ~1.25 | Triplet (t) | ~14.1 |

| N-CH₃ | ~4.35 | Singlet (s) | ~39.6 |

| Ring-CH₂-CO | ~4.05 | Singlet (s) | ~48.5 |

| Ester -OCH₂- | ~4.20 | Quartet (q) | ~61.5 |

| Tetrazole C5 | - | - | ~164.0 |

| Ester C=O | - | - | ~168.0 |

Note: The data presented are typical values based on analogous structures and may vary slightly based on solvent and experimental conditions. acgpubs.orgnih.govresearchgate.net

Infrared (IR) and Mass Spectrometry (MS) Techniques

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound exhibits several key absorption bands. A strong, sharp peak is observed in the region of 1735-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. rdd.edu.iqmdpi.com The C-O single bond stretching of the ester appears in the 1200-1250 cm⁻¹ range. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, typically produce a series of bands in the fingerprint region between 1000 cm⁻¹ and 1600 cm⁻¹. rdd.edu.iq Aliphatic C-H stretching vibrations from the methyl and methylene groups are found just below 3000 cm⁻¹. acgpubs.orgmdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2900-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1200-1250 |

| Tetrazole Ring | Ring Vibrations (C=N, N=N) | 1000-1600 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of its molecular weight and elemental formula. For this compound (C₆H₁₀N₄O₂), the calculated exact mass is approximately 170.0804 u. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, confirming the elemental composition. acgpubs.orgmdpi.com LC-MS is a powerful tool used to assess the purity of the compound and confirm its molecular weight during analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of tetrazole derivatives. researchgate.net For "Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate," DFT methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**) are used to optimize the molecular geometry and calculate fundamental electronic properties. researchgate.netiosrjournals.org

The tetrazole ring, with its high nitrogen content, exhibits significant aromaticity, which is a key determinant of its stability and chemical behavior. iosrjournals.orgmdpi.com Aromaticity can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). iosrjournals.orgijsr.net Studies on substituted tetrazoles show that the 2H-tautomers, like the one in the title compound, generally possess a higher degree of aromatic character and stability compared to their 1H-counterparts. iosrjournals.orgijsr.net

The electronic properties derived from these calculations help in understanding the molecule's reactivity. The distribution of electron density, electrostatic potential surfaces, and the energies of frontier molecular orbitals (HOMO and LUMO) are critical. researchgate.net The electrostatic potential map indicates regions of positive and negative potential, highlighting sites susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net For tetrazole derivatives, these calculations reveal that the nitrogen-rich ring acts as an effective charge delocalizer, influencing the molecule's interaction with other chemical species. ajchem-a.com

Table 1: Calculated Electronic Properties of Substituted Tetrazoles

| Property | Method | Typical Value Range | Significance |

|---|---|---|---|

| Heat of Formation (HOF) | Isodesmic Reactions (DFT) | 655-845 kJ/mol | Indicates energetic nature and stability. researchgate.net |

| HOMO-LUMO Gap | DFT/B3LYP | ~4.8 eV | Predicts chemical reactivity and stability. researchgate.net |

| NICS(0) | DFT/B3LYP | -13 to -15 ppm | Quantifies ring aromaticity. ijsr.net |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their corresponding energies. lumenlearning.com For a flexible molecule like "this compound," which has rotatable bonds in its ethyl acetate (B1210297) side chain, this analysis is crucial for understanding its preferred three-dimensional structure. The study of energetics between these different conformers helps in identifying the most stable (lowest energy) shapes the molecule is likely to adopt. lumenlearning.com

A Potential Energy Surface (PES) is a mathematical function that relates the energy of a molecule to its geometry. libretexts.org For the title compound, a PES can be generated by systematically rotating the key dihedral angles, such as those around the C-C and C-O bonds of the ethyl acetate group, and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. libretexts.org

Computational studies on the structurally similar tetrazole acetic acid have revealed the existence of several conformers based on the orientation of the side chain relative to the tetrazole ring. researchgate.net The most stable conformers are typically those that minimize steric hindrance and optimize intramolecular interactions. lumenlearning.comresearchgate.net For "this compound," the planarity of the tetrazole ring is a key structural feature, while the ethyl acetate side chain can adopt various orientations, leading to a complex conformational landscape.

Tautomerism and Isomerization Pathways of Tetrazole Ring Systems

A defining characteristic of the tetrazole ring is its ability to exist in different tautomeric forms. researchgate.net For a 5-substituted tetrazole, two primary tautomers are possible: the 1H- and 2H-forms, depending on which nitrogen atom bears the hydrogen or, in this case, the alkyl group. mdpi.com "this compound" is specifically the 2H-isomer.

Computational studies have extensively investigated the tautomeric equilibrium between 1H- and 2H-tetrazoles. acs.orgsci-hub.se These calculations consistently show that the relative stability of the tautomers is influenced by factors such as the nature of the substituent at the 5-position and the surrounding environment (solvent). mdpi.comresearchgate.net In the gas phase or nonpolar solvents, the 2H-tautomer is generally the more stable form. sci-hub.seresearchgate.net As the polarity of the solvent increases, the equilibrium tends to shift towards the more polar 1H-tautomer. researchgate.net

The energy barriers for the interconversion (isomerization) between these tautomers have also been a subject of theoretical investigation. Monomolecular proton transfer has a high activation energy barrier (around 50-70 kcal/mol). researchgate.net However, in condensed phases, this barrier can be significantly lowered by intermolecular proton exchange, such as through the formation of hydrogen-bonded dimers (with barriers of ~18-28 kcal/mol), facilitating tautomerization. researchgate.net Understanding these pathways is crucial as the different tautomers possess distinct chemical and physical properties. researchgate.net

Molecular Docking and Binding Interaction Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as "this compound") when bound to a second molecule (a receptor, typically a protein). ajchem-a.comuobaghdad.edu.iq This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target. researchgate.net

For tetrazole derivatives, docking studies have been performed against a wide array of biological targets, including enzymes and receptors implicated in various diseases. nih.govnih.gov The tetrazole ring is often considered a bioisostere of the carboxylic acid group, sharing similar acidic properties and the ability to act as a hydrogen bond acceptor. mdpi.comresearchgate.net Docking simulations of tetrazole-containing compounds frequently show key interactions involving the nitrogen atoms of the ring. These interactions often include:

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, interacting with donor residues like serine, tyrosine, or asparagine in the protein's active site. researchgate.netajgreenchem.com

π-π Stacking: The aromatic tetrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. ajchem-a.com

Coordination with Metal Ions: The multiple nitrogen atoms make the tetrazole ring an effective ligand for coordinating with metal ions (e.g., zinc, magnesium) that may be present in an enzyme's active site.

While specific docking studies for "this compound" are not detailed in the general literature, analysis of analogous structures provides a strong predictive framework for its potential binding modes. ajchem-a.combrieflands.com The binding affinity is typically quantified by a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. uobaghdad.edu.iq

Table 2: Common Interactions of Tetrazole Derivatives in Molecular Docking

| Interaction Type | Interacting Protein Residues | Significance |

|---|---|---|

| Hydrogen Bonding | Ser, Tyr, Cys, Asp, Gln, Asn | Stabilizes the ligand-protein complex. researchgate.netajchem-a.com |

| π-π Stacking/T-shaped | Phe, Tyr, Trp | Contributes to binding affinity through aromatic interactions. ajchem-a.com |

| Hydrophobic Interactions | Ala, Val, Leu, Ile | Orients the non-polar parts of the ligand in the binding pocket. |

Regioselectivity Studies in Tetrazole Alkylation via Computational Models

The synthesis of "this compound" involves the alkylation of a 5-substituted tetrazole, a reaction that can produce two different regioisomers: the N1- and N2-alkylated products. The predominance of one isomer over the other is known as regioselectivity. Computational models, particularly DFT, have proven invaluable in understanding and predicting the outcome of these reactions. mdpi.commdpi.com

Theoretical studies investigate the mechanism of the N-alkylation reaction to determine why the N2 position is preferentially alkylated in many cases. rsc.org These models calculate the energies of the reactants, transition states, and products for both possible reaction pathways (N1 vs. N2 alkylation). mdpi.com

Several factors are analyzed computationally to explain the observed regioselectivity:

Anion Stability: The reaction proceeds via the tetrazolate anion. Calculations show that the charge distribution in the anion is not uniform. The relative nucleophilicity of the N1 and N2 atoms is assessed by analyzing parameters like atomic charges and frontier molecular orbital densities. mdpi.com

Transition State Energies: The activation energies for the formation of the N1 and N2 isomers are calculated. The pathway with the lower activation energy barrier is kinetically favored, leading to the major product. mdpi.com

Product Stability: The thermodynamic stability of the final N1- and N2-alkylated products is also computed. In many instances, the 2,5-disubstituted tetrazole is the thermodynamically more stable product, which often correlates with it being the major product. rsc.orgresearchgate.net

These computational approaches provide a rationale for the observed experimental outcomes and can be used to predict the regioselectivity for new substrates and reaction conditions, guiding synthetic strategies. mdpi.comrsc.org

Research into Biological Activity and Mechanisms

Exploration of Enzyme Modulation and Inhibition

The tetrazole ring, a key structural feature of Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, is recognized in medicinal chemistry as a bioisostere for carboxylic acids. This property makes tetrazole-containing compounds prime candidates for interacting with enzyme active sites. Research has focused on derivatives of this core structure to investigate their potential as inhibitors for several key enzymes.

Glutaminyl Cyclase Interaction Studies

Glutaminyl cyclase (QC) is an enzyme implicated in the formation of pyroglutamate-modified proteins. nih.gov The inhibition of human QC (hQC) is considered a promising therapeutic strategy for conditions like Alzheimer's disease, as it can reduce the formation of toxic pyroglutamate (B8496135) amyloid-β (Aβ) peptides. nih.govfrontiersin.org

While direct studies on this compound's interaction with glutaminyl cyclase are not extensively documented in available literature, the broader class of heterocyclic compounds, including those with imidazole (B134444) and benzimidazole (B57391) structures, have been identified as potent QC inhibitors. nih.govinjirr.com These inhibitors often work by chelating the catalytic zinc ion in the enzyme's active site. frontiersin.orginjirr.com The investigation into heterocyclic compounds provides a basis for the potential, yet unconfirmed, interaction of tetrazole acetates with this enzyme.

Broad-Spectrum Metallo-β-lactamase Inhibition Research (for related compounds)

Metallo-β-lactamases (MBLs) are enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. rsc.orgnih.gov The development of MBL inhibitors is a critical area of research to combat this resistance. researchgate.netrsc.org Tetrazole derivatives have emerged as a promising class of MBL inhibitors. rsc.org

Research has demonstrated that aryl tetrazoles substituted with a mercaptopropanamide group are potent, broad-spectrum inhibitors of clinically significant MBLs, such as VIM-2, NDM-1, and IMP-1. rsc.orgnih.govresearchgate.net These enzymes are categorized as subclass B1 MBLs and are major targets for developing therapeutic inhibitors. rsc.org The inhibitory mechanism involves the thiol group of the compound chelating the zinc ions within the MBL active site. rsc.orgnih.gov Biphenyl (B1667301) tetrazoles have also been identified as potent competitive inhibitors of MBLs from Gram-negative bacteria like Bacteroides fragilis. nih.gov X-ray crystallography has shown that the tetrazole moiety of these inhibitors interacts directly with one of the two zinc atoms in the active site. nih.gov

Table 1: Inhibitory Activity of a Mercaptopropanamide-Substituted Aryl Tetrazole Compound (13a) Against Metallo-β-lactamases

| Compound | Target Enzyme | IC50 (μM) | Source(s) |

|---|---|---|---|

| 13a | VIM-2 | 0.044 | rsc.orgnih.govresearchgate.net |

| 13a | NDM-1 | 0.396 | rsc.orgnih.govresearchgate.net |

| 13a | IMP-1 | 0.71 | rsc.orgnih.govresearchgate.net |

Aldose Reductase Inhibition Research (for related compounds)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, this pathway's overactivation is linked to diabetic complications. unipi.it Consequently, aldose reductase inhibitors (ARIs) are investigated for their potential to prevent or alleviate these complications.

Compounds featuring a tetrazole ring linked to an acetic acid moiety have shown potent aldose reductase inhibitory activity. nih.govmdpi.com For example, (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT) was identified as a novel and potent aldose reductase inhibitor. nih.gov In studies involving diabetic rats, administration of TAT led to significantly lower sorbitol and fructose (B13574) levels in the sciatic nerve and reduced sorbitol concentration in erythrocytes. nih.gov The effectiveness of these compounds is often attributed to the polar moiety, such as a carboxylic acid or its tetrazole bioisostere, which interacts with an "anion binding pocket" in the enzyme. unipi.it Various acetic acid derivatives are among the most studied classes of aldose reductase inhibitors. mdpi.comresearchgate.netnih.gov

Investigations into Antimicrobial Properties of Derivatives

The tetrazole scaffold is a key component in the development of new antimicrobial agents. isfcppharmaspire.com Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various tetrazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com Studies have evaluated these compounds against strains such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). acs.orgresearchgate.net

For instance, certain N-ribofuranosyl tetrazole derivatives showed strong antibacterial effects, with some compounds exhibiting a minimum inhibitory concentration (MIC) against E. coli and S. aureus that surpassed the efficacy of conventional antibiotics like chloramphenicol (B1208) and ampicillin. acs.org Other research has synthesized tetrazole derivatives from Schiff bases that showed higher antibacterial activity against Staphylococcus aureus and Escherichia coli compared to control drugs. researchgate.net The broad applicability of tetrazole derivatives makes them a versatile scaffold for developing new antibacterial agents. researchgate.netajgreenchem.com

Table 2: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Source(s) |

|---|---|---|---|

| N-ribofuranosyl tetrazole (1c) | Escherichia coli | MIC: 15.06 μM | acs.org |

| N-ribofuranosyl tetrazole (5c) | Escherichia coli | MIC: 13.37 μM | acs.org |

| N-ribofuranosyl tetrazole (1c) | Staphylococcus aureus | MIC: 15.06 μM | acs.org |

| N-ribofuranosyl tetrazole (5c) | Staphylococcus aureus | MIC: 13.37 μM | acs.org |

| Tetrazole-benzimidazole hybrid (e1) | Staphylococcus aureus | MIC: 18.7 μg/mL | ajgreenchem.com |

| Tetrazole-benzimidazole hybrid (b1) | Candida albicans | More effective than fluconazole | ajgreenchem.com |

| 2,5-disubstituted tetrazoles | Bacillus subtilis | Active | researchgate.net |

| 2,5-disubstituted tetrazoles | Escherichia coli | Active | researchgate.net |

| 5-benzyl-2H-tetrazole derivatives | Pseudomonas aeruginosa | Active | |

| 5-benzyl-2H-tetrazole derivatives | Bacillus subtilis | Active |

Antifungal Efficacy

The search for novel antifungal agents is driven by the rise of fungal infections and drug resistance. nih.gov Tetrazole derivatives have been extensively studied for this purpose, showing promising activity against a variety of fungal pathogens. nih.govnih.govacs.org

Evaluations against species such as Aspergillus flavus, Aspergillus fumigatus, Penicillium marneffei, Trichophyton mentagrophytes, and Candida albicans have been conducted. nih.gov A study on 2,5-disubstituted tetrazoles containing benzothiazole (B30560) or benzoxazole (B165842) moieties found that all tested derivatives demonstrated high growth inhibition (97-99%) against Candida albicans at concentrations from 0.0313 to 16 μg/mL. nih.gov Another series of tetrazole derivatives featuring a pyrazole (B372694) moiety exhibited excellent in vitro activities against various Candida species, with MIC values ranging from <0.008 to 4 μg/mL, and moderate activity against Aspergillus fumigatus. nih.govacs.org The mechanism of action for some of these derivatives against C. albicans involves interaction with the fungal membrane, leading to mitochondrial damage and necrotic cell death. researchgate.net

Table 3: Antifungal Activity of Selected Tetrazole Derivatives

| Compound Class/Derivative | Fungal Strain | Activity Measurement (MIC) | Source(s) |

|---|---|---|---|

| Tetrazoles with pyrazole moiety | Candida spp. | <0.008 - 4 μg/mL | nih.govacs.org |

| Tetrazoles with pyrazole moiety | Aspergillus fumigatus | Moderate Activity | nih.govacs.org |

| 2,5-disubstituted tetrazoles | Candida albicans | 0.0313 - 16 μg/mL | nih.gov |

| 5-benzyl-2H-tetrazole derivatives | Aspergillus flavus | Active | |

| 5-benzyl-2H-tetrazole derivatives | Aspergillus fumigates | Active | |

| 5-benzyl-2H-tetrazole derivatives | Penicillium marneffei | Active | |

| 5-benzyl-2H-tetrazole derivatives | Trichophyton mentagrophytes | Active |

Research into Antioxidant Potential

The antioxidant potential of chemical compounds refers to their ability to neutralize reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. mdpi.com Research into the antioxidant properties of the tetrazole scaffold has indicated that this class of compounds can exhibit significant free radical scavenging activity. kashanu.ac.irkashanu.ac.ir While direct studies on this compound are not extensively detailed in available literature, research on structurally related compounds provides insight into the potential antioxidant capacity of this chemical family.

A study evaluating a series of ester derivatives of valsartan, a complex molecule containing a tetrazole ring, demonstrated notable antioxidant effects. nih.gov In this research, all the synthesized derivatives showed higher free radical scavenging potential in the Diphenylpicrylhydrazyl (DPPH) assay compared to the parent drug, with results comparable to the ascorbic acid standard. nih.gov Antioxidants are believed to play a role in preventing a wide range of diseases by stabilizing or deactivating free radicals before they attack cells. nih.gov

Another study focused on novel 2H-chromene-3-tetrazoles linked to 1,2,3-triazole derivatives, which were screened for their in-vitro antioxidant activity using various methods, including DPPH radical scavenging and hydrogen peroxide scavenging assays. researchgate.net The findings from these and other studies kashanu.ac.irugm.ac.id suggest that the tetrazole nucleus is a viable pharmacophore for developing new antioxidant agents. The antioxidant activity of these derivatives is often evaluated using the DPPH radical scavenging model, where the ability of the compound to donate an electron and stabilize the radical is measured spectrophotometrically. ugm.ac.id

The table below presents the antioxidant activity of several ester derivatives of a tetrazole-containing compound, showcasing their free radical scavenging potential as measured by the DPPH assay.

| Compound Code | % Inhibition (DPPH) | IC₅₀ (µg/mL) |

|---|---|---|

| AV0 (Parent Drug) | 79.44 ± 0.11 | 62.9 |

| AV1 | 83.13 ± 0.12 | 60.1 |

| AV2 | 84.72 ± 0.14 | 59.0 |

| AV3 | 85.19 ± 0.13 | 58.6 |

| AV4 | 81.44 ± 0.11 | 61.3 |

| AV5 | 84.12 ± 0.12 | 59.5 |

| AV6 | 82.41 ± 0.13 | 60.6 |

| Ascorbic Acid (Standard) | 91.53 ± 0.12 | 54.6 |

Data adapted from a study on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov

Urease Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a rise in pH. nih.govnih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. nih.govsemanticscholar.org Consequently, the inhibition of urease is a key therapeutic strategy for combating such infections. nih.govsemanticscholar.org

The tetrazole scaffold has been identified as a promising structural motif for the development of potent urease inhibitors. researchgate.netresearchgate.net Various studies have synthesized and evaluated tetrazole derivatives for their ability to inhibit this enzyme. For instance, a series of tetrazole derivatives incorporating pyrrole-2,5-dione moieties demonstrated remarkable in-vitro urease inhibitory potential, with some compounds showing significantly higher activity than the standard inhibitor, thiourea. researchgate.net

In a study involving the ester derivatives of a tetrazole-containing compound, most of the synthesized analogs displayed urease inhibitory properties. nih.govmdpi.com The inhibitory potential of these compounds is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC₅₀ value, the more potent the inhibitor.

The table below summarizes the urease inhibition data for several ester derivatives of a tetrazole-containing compound.

| Compound Code | % Inhibition | IC₅₀ (µM) |

|---|---|---|

| AV1 | 69.41 ± 0.13 | 72.0 |

| AV2 | 80.11 ± 0.11 | 62.4 |

| AV3 | 75.42 ± 0.12 | 66.2 |

| AV4 | 65.13 ± 0.11 | 76.8 |

| AV5 | 78.11 ± 0.14 | 64.0 |

| AV9 | 69.82 ± 0.12 | 71.6 |

| Thiourea (Standard) | 96.11 ± 0.12 | 48.2 |

Data adapted from a study on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. These studies aim to identify the key structural features (pharmacophores) responsible for a molecule's biological effects and to understand how changes in its structure affect its potency and selectivity.

For tetrazole derivatives, SAR studies have provided valuable insights into their urease inhibitory activity. Research on derivatives of a tetrazole-containing biphenyl compound revealed that the nature and position of substituents on the aryl rings are critical determinants of inhibitory potency. mdpi.com For example, in one series, a derivative with a hydroxyl group at the para position of the phenyl ring (AV2) was identified as the most potent inhibitor among the tested compounds. mdpi.com This suggests that specific electronic and steric properties conferred by the substituent significantly influence the interaction with the urease active site.

The principles of SAR are further illustrated in studies of other heterocyclic enzyme inhibitors. For thiazolidine (B150603) esters, it was found that the length of the alkyl chain of the ester group directly impacts urease inhibitory activity, with potency increasing up to a heptyl chain before declining. This indicates an optimal lipophilicity and size for fitting into the enzyme's binding pocket. Similarly, in the development of pyrazole-based inhibitors for other enzymes, systematic variations at different positions of the pyrazole ring and its substituents led to the identification of compounds with high potency in the low nanomolar range. nih.gov

These examples underscore the importance of SAR in drug design. By methodically altering substituents on and around the core tetrazole-acetate scaffold, researchers can fine-tune the molecule's properties to enhance its biological activity, providing a rational basis for the development of more effective therapeutic agents.

Tetrazole Moiety as a Carboxylic Acid Bioisostere in Biological Systems

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly altering its biological activity. The tetrazole ring is widely recognized as a classic non-classical bioisostere of the carboxylic acid functional group. This substitution is a common strategy used by medicinal chemists to overcome drawbacks associated with carboxylic acids, such as metabolic instability and limited passive diffusion across biological membranes, while retaining the desired biological interactions.

The rationale for this bioisosteric relationship lies in their comparable physicochemical properties. The 5-substituted 1H-tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic or hydrogen bonding interactions with biological targets. Furthermore, the tetrazole group is planar, mimicking the geometry of the carboxylate group.

A significant advantage of the tetrazole moiety is its enhanced metabolic stability compared to carboxylic acids, which are susceptible to various metabolic transformations. nih.gov This can lead to an improved pharmacokinetic profile for the drug candidate. Replacing a carboxylic acid with a tetrazole can also increase lipophilicity, which may improve membrane permeability and absorption. nih.gov

This strategy has been successfully applied in the discovery of numerous marketed drugs. The development of angiotensin II receptor blockers, such as losartan, provides a prominent example where the replacement of a carboxylic acid with a tetrazole group resulted in a compound with both preserved biological activity and an enhanced pharmacokinetic profile. nih.gov

Applications in Advanced Materials and Coordination Chemistry

Utilization as Ligands in Metal-Organic Coordination Compounds

The coordination versatility of tetrazole-based ligands allows for the formation of complexes with various dimensionalities, from simple mononuclear compounds to intricate three-dimensional frameworks. The specific architecture of these compounds is influenced by factors such as the coordination preferences of the metal ion, the solvent system used, and the reaction conditions.

Table 1: Potential Metal-Organic Coordination Compounds with Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate

| Metal Ion | Potential Coordination Geometry | Role of Ligand | Potential Application |

| Zinc(II) | Tetrahedral | Bridging or terminal | Luminescent sensor |

| Copper(II) | Octahedral or square planar | Bridging | Catalysis |

| Lanthanum(III) | Distorted icosahedron | Chelating and bridging | Upconversion materials |

| Cadmium(II) | Octahedral | Bridging | Gas storage |

Potential in Material Science Applications

The intrinsic properties of the tetrazole ring, such as its high nitrogen content and thermal stability, make this compound a promising candidate for the development of advanced materials. The incorporation of this compound into polymeric or crystalline structures can impart desirable characteristics to the resulting materials.

One area of interest is the development of energetic materials, where the high nitrogen content of the tetrazole ring can contribute to a high heat of formation and the generation of nitrogen gas upon decomposition. Furthermore, the functional ethyl acetate (B1210297) group offers a handle for covalently incorporating the tetrazole moiety into polymer backbones, leading to the creation of novel polymers with enhanced thermal stability or specific functional properties.

Table 2: Potential Material Science Applications of this compound

| Application Area | Relevant Properties | Potential Material Type |

| Luminescent Materials | Photoluminescence upon coordination with lanthanides | Doped polymers, MOFs |

| High-Energy Materials | High nitrogen content, thermal stability | Coordination polymers, energetic salts |

| Functional Polymers | Modifiable ethyl acetate group | Covalently modified polymers |

| Gas Storage | Porous structures in MOFs | Crystalline metal-organic frameworks |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Selectivity

The synthesis of N-substituted tetrazoles often yields a mixture of N1 and N2 isomers, posing a significant challenge in achieving high regioselectivity. Future research will likely focus on the development of novel synthetic methodologies that afford Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate with enhanced control over the N2-methylation.

Current synthetic strategies for related 2,5-disubstituted tetrazoles often involve multi-step procedures or the use of metal catalysts. acs.org A promising avenue for future research lies in the exploration of one-pot reactions that combine the formation of the tetrazole ring with regioselective N-alkylation. acs.org The use of aryldiazonium salts in conjunction with amidines under mild, one-pot conditions has shown promise for the synthesis of 2,5-disubstituted tetrazoles and could be adapted for the synthesis of the target molecule. acs.org

Furthermore, metal-free arylation techniques using diaryliodonium salts have demonstrated high regioselectivity for the N2 position of 5-substituted-1H-tetrazoles. acs.org Investigating similar metal-free alkylation approaches for the synthesis of this compound could lead to more environmentally benign and cost-effective synthetic protocols.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Challenges |

| One-Pot Reactions | Reduced reaction time, simplified workup, higher overall yield. acs.org | Achieving high regioselectivity in a single step. |

| Metal-Free Alkylation | Avoids toxic metal catalysts, milder reaction conditions. acs.org | Substrate scope and optimization of reaction conditions. |

| Catalytic Methods | High efficiency and potential for asymmetric synthesis. | Catalyst cost, removal of metal residues from the final product. |

Design and Synthesis of New Derivatives with Tuned Biological Activities

The tetrazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including antihypertensive, antibacterial, and antifungal properties. cup.edu.inresearchgate.netrdd.edu.iqnih.gov Future research will undoubtedly focus on the design and synthesis of novel derivatives of this compound to explore and optimize its therapeutic potential.

Modification of the ethyl acetate (B1210297) side chain could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. For instance, hydrolysis of the ester to the corresponding carboxylic acid would introduce a functional group that can participate in different biological interactions. Amidation with various amines could generate a library of compounds with diverse physicochemical properties.

Furthermore, the synthesis of analogs with different substituents on the tetrazole ring or modifications to the N-methyl group could be explored. Structure-activity relationship (SAR) studies on these new derivatives will be crucial in identifying compounds with enhanced potency and selectivity for specific biological targets. Computational modeling and molecular docking studies can aid in the rational design of these new derivatives to maximize their potential biological activity. nih.gov

Advanced Mechanistic Studies of Biological Interactions

While the biological activities of many tetrazole derivatives are known, the precise mechanisms of action at the molecular level often require further elucidation. Future research should employ advanced techniques to investigate the interactions of this compound and its derivatives with biological targets.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on how these compounds bind to proteins or other biomolecules. Isothermal titration calorimetry (ITC) can be used to quantify the thermodynamic parameters of these binding events. Understanding these interactions at a molecular level is critical for the rational design of more potent and selective drug candidates.

Moreover, the tetrazole ring's ability to act as a bioisostere for carboxylic acids warrants further investigation into its role in enzyme inhibition or receptor antagonism. Studies focusing on specific enzyme systems or receptor pathways will be instrumental in uncovering the full therapeutic potential of this class of compounds.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical properties of tetrazoles extend their potential applications beyond medicinal chemistry into various interdisciplinary fields. Future research should explore the utility of this compound and its derivatives in these emerging areas.

Materials Science: Tetrazole-containing compounds are known for their high nitrogen content, making them of interest as energetic materials. While the safety profile of this compound would need careful evaluation, its derivatives could be investigated for applications in this area. Additionally, the ability of tetrazoles to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs) with unique catalytic or gas storage properties.

Corrosion Inhibition: Tetrazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. nih.govacs.orgresearchgate.netacs.org The lone pairs of electrons on the nitrogen atoms of the tetrazole ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion. Future studies could evaluate the efficacy of this compound and its derivatives as corrosion inhibitors, potentially leading to the development of new, environmentally friendly anti-corrosion agents.

Bioorthogonal Chemistry: Tetrazoles have gained attention in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.orgrsc.orgnih.govnih.gov Photo-activated reactions involving tetrazoles allow for the spatiotemporal control of molecular labeling in biological systems. acs.orgwikipedia.org The specific structure of this compound could be modified to incorporate functionalities that allow it to participate in such bioorthogonal "click" reactions, opening up possibilities for its use in chemical biology and in vivo imaging.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 2-methyl-2H-tetrazole-5-thiol derivatives with ethyl chloroacetate. For example, a reflux reaction with potassium carbonate in acetone (10 hours) achieves moderate yields (~60–70%) by promoting nucleophilic substitution . Alternative routes include coupling tetrazole precursors with activated esters under mild conditions (e.g., DMF, 80°C), but purity may require recrystallization from ethanol . Key variables affecting yield:

- Solvent polarity : Acetone or DMF enhances reactivity.

- Base selection : K₂CO₃ minimizes side reactions compared to NaOH.

- Temperature : Prolonged reflux (>12 hours) risks decomposition.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

- FT-IR : Confirms ester C=O (~1740 cm⁻¹) and tetrazole C-N (1450–1550 cm⁻¹) stretches .

- ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂), while the tetrazole methyl group resonates as a singlet (δ ~3.8 ppm) .

- GC-MS : Molecular ion [M⁺] at m/z 199 and fragmentation patterns (e.g., loss of –OCH₂CH₃) validate the structure .

Ambiguities (e.g., regioisomerism) are resolved via X-ray crystallography (SHELX refinement) or 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) elucidate hydrogen-bonding networks in this compound?

SHELXL refinement reveals intermolecular interactions critical for stability. For example:

- N–H···N hydrogen bonds between tetrazole rings (d = 2.8–3.0 Å) form 1D chains, stabilizing the crystal lattice .

- C–H···O interactions (ester carbonyl) contribute to packing efficiency (angle ~110–120°) .

Methodology:

Collect high-resolution (<1.0 Å) X-ray data.

Use SHELXL’s restraints for disordered moieties (e.g., ethyl groups).

Q. How do structural modifications (e.g., substituents on the tetrazole ring) affect bioactivity in SAR studies?

- Methyl group at N2 : Enhances metabolic stability (logP reduction by ~0.5) but may reduce binding affinity to targets like cyclooxygenase (COX) .

- Ethyl ester vs. carboxylic acid : Ester derivatives improve membrane permeability (e.g., 2.5× higher cellular uptake in vitro) .

Experimental design:

Synthesize analogs (e.g., phenyl, benzoxazole substituents).

Test in vitro COX-1/COX-2 inhibition (IC₅₀ assays).

Correlate logP (HPLC) with activity .

Q. How can conflicting data from synthetic or analytical studies be reconciled?

Case study : Discrepancies in melting points (e.g., 139–142°C vs. 130–135°C) may arise from:

- Polymorphism : Recrystallize from different solvents (ethanol vs. ethyl acetate).

- Impurities : Use preparative HPLC (C18 column, 70:30 H₂O:MeCN) .

Resolution workflow :

Repeat synthesis with strict stoichiometric control.

Validate purity via elemental analysis (<0.3% deviation).

Cross-check spectral data with computational models (e.g., Gaussian DFT) .

Methodological Challenges

Q. What strategies mitigate side reactions during esterification of tetrazole precursors?

- Protecting groups : Temporarily block reactive sites (e.g., –NH₂ with Boc) .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Workup : Quench unreacted chloroacetate with aqueous NaHCO₃ to prevent hydrolysis .

Q. How can computational modeling predict regioselectivity in tetrazole alkylation?

- DFT calculations : Compare activation energies for N1 vs. N2 alkylation (e.g., ΔG‡ differences >5 kcal/mol favor N2) .

- Docking studies : Simulate transition-state geometries (e.g., AutoDock Vina) to identify steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.